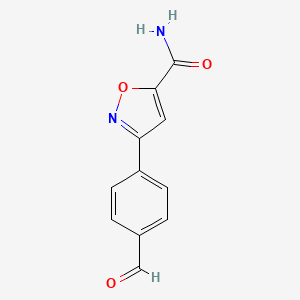
3-(4-Formyl-phenyl)-isoxazole-5-carboxylic acid amide
Cat. No. B8336400
M. Wt: 216.19 g/mol
InChI Key: DVQGESPSQYCHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09296711B2
Procedure details


To a solution of 3-(4-hydroxymethyl-phenyl)-isoxazole-5-carboxylic acid amide (which may be prepared as described in Preparation of Intermediate 19; 100 mg, 0.46 mmol) in DMSO (1.5 mL) was added Dess-Martin periodinane (214 mg, 0.5 mmol). The mixture was stirred at room temperature for 2.5 h. Water (5 mL) was added and the mixture was filtered to give a white solid. The filtrate was extracted three times with EtOAc and the combined extracts were dried (Na2SO4), filtered and evaporated to give a residue. The white solid from the first filtration was triturated with MeOH and the mixture was filtered. The filtrate was evaporated to give a second residue. The two residues were combined and purified by chromatography (25% acetone/CH2Cl2) to give 3-(4-formyl-phenyl)-isoxazole-5-carboxylic acid amide (50 mg, 50%).
Name
3-(4-hydroxymethyl-phenyl)-isoxazole-5-carboxylic acid amide
Quantity
100 mg
Type
reactant
Reaction Step One

Name
Intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:13]=[C:12]([C:14]([NH2:16])=[O:15])[O:11][N:10]=2)=[CH:5][CH:4]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.O>CS(C)=O>[CH:2]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:13]=[C:12]([C:14]([NH2:16])=[O:15])[O:11][N:10]=2)=[CH:7][CH:8]=1)=[O:1]
|
Inputs


Step One
|
Name
|
3-(4-hydroxymethyl-phenyl)-isoxazole-5-carboxylic acid amide
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C(C=C1)C1=NOC(=C1)C(=O)N
|
|
Name
|
Intermediate 19
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C(C=C1)C1=NOC(=C1)C(=O)N
|
|
Name
|
|
|
Quantity
|
214 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 2.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted three times with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The white solid from the first filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated with MeOH
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a second residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography (25% acetone/CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=CC=C(C=C1)C1=NOC(=C1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 mg | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
